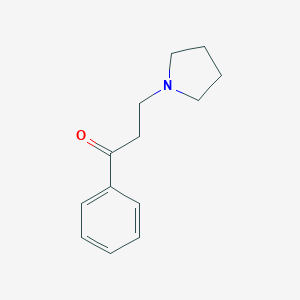

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Description

Contextual Significance within Beta-Aminoketone Chemistry

The beta-aminoketone moiety is a foundational skeleton for a wide array of organic compounds and is integral to the structure of several drugs. rsc.orgnih.gov This class of compounds is recognized for its utility in the synthesis of various heterocyclic systems and as precursors for molecules like β-amino alcohols and β-amino acids. researchgate.net The significance of this chemical group stems from its presence in pharmaceuticals with diverse therapeutic actions, such as the vasodilator tolperisone (B1682978) and the antidiabetic sitagliptin. rsc.orgresearchgate.netresearchgate.netnih.gov

The synthesis of β-aminoketones is a well-explored area of organic chemistry. researchgate.net The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a principal method for their preparation. rsc.orgresearchgate.net Researchers continue to develop new catalytic and non-catalytic strategies to synthesize these compounds efficiently, often focusing on green chemistry approaches to improve yields and reduce reaction times. rsc.orgresearchgate.net The reactivity of the β-aminoketone core allows for further chemical modifications, making it a versatile building block in the development of new chemical entities. rsc.org

Evolution of Research Perspectives on Propan-1-one Derivatives

The propan-1-one scaffold has proven to be a versatile template for the design of novel bioactive compounds. Research has evolved from synthesizing basic structures to creating highly functionalized derivatives with specific biological targets. These derivatives are being investigated for a wide range of potential therapeutic applications, particularly in the fields of neuropharmacology and inflammatory diseases. ontosight.airesearchgate.netnih.gov

Early research often focused on the fundamental synthesis and characterization of these compounds. Over time, scientific inquiry has shifted towards structure-activity relationship (SAR) studies to understand how modifications to the propan-1-one core influence biological activity. For instance, different substitutions on the phenyl ring or the amino group can drastically alter a compound's potency and selectivity for specific receptors or enzymes. researchgate.netnih.gov

Key areas of investigation for propan-1-one derivatives include:

Neurological Disorders: Certain derivatives have been explored as dopamine (B1211576) transporter (DAT) inhibitors, which could have implications for conditions like Parkinson's disease and ADHD. ontosight.ai

Pain and Inflammation: Other analogues, such as 1,3-diphenylpropan-1-one derivatives, have been identified as allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), showing potential as analgesic agents. researchgate.net Additionally, some derivatives act as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), targets for developing new anti-inflammatory and analgesic drugs. nih.gov

Metabolic Disorders: The aza-Michael addition on chalcones has been used to create 1,3-diaryl-3-(arylamino)propan-1-one derivatives that exhibit alpha-amylase inhibitory activity, suggesting a potential role in managing diabetes. researchgate.net

Table 2: Examples of Propan-1-one Derivatives and Their Research Focus

| Derivative Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| 2-((1,1-dimethylpropyl)amino)-1-(3-chlorophenyl)-propan-1-one | Dopamine Transporter (DAT) Inhibition | Neurological Disorders (e.g., ADHD, Parkinson's) | ontosight.ai |

| 1,3-Diphenylpropan-1-one Derivatives | Allosteric Modulation of α7 nAChRs | Analgesia (Pain Relief) | researchgate.net |

| Propan-2-one substituted tetrazolylalkanoic acids | Dual Inhibition of cPLA2α and FAAH | Anti-inflammatory and Analgesic Agents | nih.gov |

Scope and Objectives of Current Research Landscape

The current research landscape for compounds related to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one is characterized by a multidisciplinary approach aimed at discovering novel therapeutic agents. The primary objectives revolve around the design, synthesis, and biological evaluation of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

A significant focus is on leveraging the pyrrolidine (B122466) ring, a common feature in many bioactive compounds. nih.govmdpi.commdpi.com Researchers are exploring how modifications to this ring and the broader molecular structure can lead to potent agents for various conditions. For example, phenylpyrrolidine derivatives are being developed as antiseizure and antinociceptive agents, with some showing promise by interacting with voltage-sensitive sodium channels. mdpi.com Other studies are investigating phenylpyrrolidine-based compounds for their neuroprotective effects in the context of ischemic stroke. mdpi.com

The overarching goals of current research include:

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design molecules that bind selectively to specific biological targets, such as enzymes or receptors. nih.gov

Synthesis of Novel Analogues: Developing efficient synthetic pathways to create libraries of related compounds for biological screening. nih.govresearchgate.net

Pharmacological Evaluation: Conducting in vitro and in vivo studies to determine the biological activity, mechanism of action, and therapeutic potential of newly synthesized compounds. mdpi.commdpi.com

Metabolic Studies: Investigating the metabolic pathways of these compounds to identify active metabolites and understand their stability within biological systems, which is crucial for drug development. researchgate.net

This targeted approach aims to translate the chemical versatility of the propan-1-one and pyrrolidine scaffolds into clinically relevant therapies for a range of unmet medical needs. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSWNYCNECGVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275711 | |

| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-39-3 | |

| Record name | 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-(pyrrolidin-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One and Analogues

Established Synthetic Routes for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Reductive Hydroamination Approaches for Beta-Aminoketones

Reductive hydroamination has emerged as a powerful tool for the synthesis of β-aminoketones. This method often involves the reaction of ynones with amines in the presence of a reducing agent. A notable metal-free approach utilizes the reductive hydroamination of alkynones with secondary amines, which proceeds under mild conditions to yield the corresponding β-aminoketones in moderate to good yields. researchgate.net This cascade method allows for the rapid conversion of ynones and amines into β-aminoketones with a broad substrate scope and tolerance for diverse functionalities. rsc.org

The reaction pathway is proposed to proceed through the hydroamination of ynones with amines and a reducing agent like pinacol (B44631) borane (B79455) (HBpin). rsc.org This transformation is not only efficient but also aligns with the principles of green chemistry by avoiding the use of metal catalysts. rsc.org The versatility of this method has been demonstrated in the synthesis of pharmaceutical molecules containing the β-aminoketone skeleton. rsc.org

For instance, the reaction of ynone with dimethylamine (B145610) under reductive conditions using NaBH4 initially showed a trace amount of the desired product. However, optimization of the reducing agent and reaction conditions can significantly improve the yield. The carbonyl group of the resulting β-aminoketone can be further functionalized, for example, by reduction with NaBH4 to an alcohol or by oximation. rsc.org

Conjugate Addition Reactions in Propan-1-one Synthesis

Conjugate addition, or Michael addition, is a classic and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds, making it highly relevant for the synthesis of this compound. This reaction typically involves the addition of a nucleophile, in this case, pyrrolidine (B122466), to an α,β-unsaturated ketone, such as phenyl vinyl ketone.

The reaction can be catalyzed by various agents, including silicon tetrachloride under solvent-free conditions, to afford the corresponding Michael adducts in very good yields. organic-chemistry.org Another efficient catalyst is ceric ammonium (B1175870) nitrate (B79036) in water, which promotes the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds. organic-chemistry.org Solid lithium perchlorate (B79767) has also been shown to mediate the addition of primary and secondary amines to α,β-unsaturated esters, nitriles, amides, and ketones under solvent-free and environmentally friendly conditions at room temperature. organic-chemistry.org

Table 1: Examples of Catalysts for Conjugate Addition Reactions

| Catalyst | Conditions | Substrates | Yield |

|---|---|---|---|

| Silicon tetrachloride | Solvent-free | Aromatic/aliphatic amines, α,β-unsaturated carbonyls | Very good |

| Ceric ammonium nitrate | Water | Amines, α,β-unsaturated carbonyls | Very good |

| Solid lithium perchlorate | Solvent-free, room temp. | Primary/secondary amines, α,β-unsaturated esters/nitriles/amides/ketones | Good |

Condensation Reactions in Propan-1-one Derivative Formation

Condensation reactions, particularly the Mannich reaction, are fundamental in the synthesis of β-aminoketones. academicjournals.org The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like acetophenone), an aldehyde (such as formaldehyde), and a primary or secondary amine (like pyrrolidine). academicjournals.org This amino methylation process forms both a C-C and a C-N bond in a single step, making it a highly efficient synthetic transformation. academicjournals.org

The reaction can be carried out using the hydrochloride salts of the amine. For example, the synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride can be achieved through the Mannich reaction of acetophenone, paraformaldehyde, and methylamine (B109427) hydrochloride in ethanol. google.com The resulting Mannich base can then be isolated and, if desired, reduced to the corresponding amino alcohol. google.com

Various catalysts can be employed to facilitate the Mannich reaction, including Lewis acids and nanocatalysts. rsc.org For instance, silica-functionalized copper(0) nanoparticles have been used to efficiently catalyze the reaction between acetophenones, aryl aldehydes, and aryl amines. rsc.org Nanomagnetic catalysts have also been developed for the synthesis of β-aminoketones, offering advantages such as ease of separation and recyclability. rsc.org

Novel Catalytic Protocols in this compound Synthesis

Brønsted Acid Catalysis in Propan-1-one Derivative Synthesis

Brønsted acid catalysis has proven to be a highly effective strategy for the synthesis of β-aminoketones and their derivatives. Chiral Brønsted acids, such as those derived from (R)-BINOL, can catalyze Mannich-type reactions between ketene (B1206846) silyl (B83357) acetals and aldimines to produce β-amino esters with excellent enantioselectivities. researchgate.net These catalysts facilitate the asymmetric synthesis of biologically interesting compounds under mild conditions. researchgate.net

In the context of Mannich reactions, Brønsted acids can activate the reactants and promote the formation of the desired β-aminoketone products. For example, an enantioselective Mannich reaction between acetophenone-derived enamines and N-Boc imines has been developed using the simple diol (S)-H8-BINOL as the optimal catalyst, affording versatile β-amino aryl ketones in good yield and enantiomeric excess. ox.ac.uk Furthermore, inexpensive and non-toxic Brønsted acids like ammonium chloride and glycine (B1666218) hydrochloride have been used to catalyze the addition of amines to β-diketo-derivatives, yielding β-enaminoketones and β-enaminoesters in high to excellent yields under neat conditions. researchgate.net

Table 2: Brønsted Acid Catalysts in β-Aminoketone Synthesis

| Catalyst | Reaction Type | Substrates | Outcome |

|---|---|---|---|

| (R)-BINOL derivative | Mannich-type | Ketene silyl acetals, aldimines | Excellent enantioselectivities |

| (S)-H8-BINOL | Mannich | Acetophenone enamines, N-Boc imines | Good yield and enantiomeric excess |

| NH4Cl, Glycine HCl | Addition | Amines, β-diketo-derivatives | High to excellent yields |

Metal-Free Synthetic Approaches for Beta-Aminoketones

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire for more sustainable and environmentally friendly processes. In the synthesis of β-aminoketones, several metal-free approaches have been successfully developed.

One prominent example is the reductive hydroamination of ynones, which can be carried out under very mild, metal-free conditions. researchgate.netrsc.org This method utilizes a reducing agent like pinacol borane in conjunction with an amine to achieve the desired transformation, offering a broad substrate scope and applicability to the synthesis of drug molecules. rsc.org

Another metal-free strategy involves the use of organocatalysts. For instance, an N-heterocyclic carbene (NHC) organocatalytic radical aminoacylation of alkenes has been developed, using aldehydes as acylating reagents and activated aryloxy-amides as N-radical precursors. researchgate.net This provides a modular platform for accessing highly functionalized β-aminoketones. researchgate.net Additionally, visible-light photoredox catalysis offers a simple and mild method for preparing cyclic β-amino ketones from vinyl azides and N-aryl pyrrolidines through an α-amino radical addition. researchgate.net

Ionic Liquid Mediated Reactions

The synthesis of β-aminoketones, including this compound, via the conjugate addition of amines to α,β-unsaturated ketones (aza-Michael reaction) has been significantly advanced through the use of ionic liquids (ILs). oup.com These compounds, which are salts with melting points below 100 °C, serve as environmentally benign alternatives to volatile organic solvents. pharmtech.commdpi.com Their utility in this context stems from their unique properties, such as high polarity, non-flammability, and negligible vapor pressure. oup.compharmtech.com

Research has demonstrated that ionic liquids can function as both the reaction medium and a promoter, often obviating the need for an additional acid catalyst. oup.com The high polarity of ionic liquids can enhance the reactivity of enones, leading to reduced reaction times and significantly improved product yields. oup.com For instance, the aza-Michael reaction between various amines and electron-deficient olefins proceeds smoothly in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), affording β-amino compounds in excellent yields. oup.com The reusability of the ionic liquid without loss of activity further enhances the sustainability of this methodology. oup.com

The choice of ionic liquid can be crucial. Basic ionic liquids, such as 3-butyl-1-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to be highly effective catalysts, facilitating rapid and quantitative Michael additions. scilit.com Similarly, task-specific ionic liquids based on 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazobicyclo[2.2.2]octane (DABCO) have been developed as recyclable and highly active catalysts for these reactions under solvent-free conditions. scielo.bracs.org These studies highlight the dual role of ILs, where they not only provide a "green" solvent environment but also actively participate in the catalytic cycle. rsc.org

| Entry | Amine | α,β-Unsaturated Ketone | Ionic Liquid | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | Chalcone | [bmim]PF6 | 2.5 | 94 |

| 2 | Piperidine (B6355638) | Chalcone | [bmim]PF6 | 3.0 | 92 |

| 3 | Morpholine | Chalcone | [bmim]PF6 | 3.5 | 90 |

| 4 | Aniline | Chalcone | [bmim]PF6 | 10.0 | 85 |

| 5 | Benzylamine | Cyclohexenone | [bmim]PF6 | 6.0 | 92 |

Reaction Mechanism Elucidation for Key Synthetic Pathways

Proposed Mechanistic Pathways for Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond. libretexts.org The synthesis of this compound from phenyl vinyl ketone and pyrrolidine is a formal intermolecular hydroamination of an activated alkene, more specifically classified as an aza-Michael or conjugate addition reaction. researchgate.netmasterorganicchemistry.com The mechanism is distinct from metal-catalyzed hydroamination of unactivated alkenes and typically proceeds via nucleophilic attack. libretexts.org

The general pathway begins with the activation of the α,β-unsaturated ketone. acs.org In the absence of a strong catalyst, the inherent electrophilicity of the β-carbon, resulting from conjugation with the carbonyl group, is sufficient for the reaction to proceed with a nucleophilic amine like pyrrolidine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic β-carbon of the enone. masterorganicchemistry.com This nucleophilic attack is the key C-N bond-forming step and results in the formation of a zwitterionic intermediate, specifically an enolate. Subsequently, a proton transfer occurs. This can happen intramolecularly from the newly formed ammonium group or intermolecularly, mediated by another amine molecule or a solvent molecule, to neutralize the enolate and regenerate a neutral catalyst (if used), yielding the final β-aminoketone product. masterorganicchemistry.com In gold-catalyzed pathways starting from propargylic alcohols, the reaction proceeds through a Meyer-Schuster rearrangement to form an enone intermediate, which then undergoes this hydroamination/conjugate addition pathway. organic-chemistry.orgresearchgate.net

Detailed Mechanisms of Catalyzed Conjugate Additions

The conjugate addition of amines to enones (aza-Michael reaction) is often catalyzed to enhance reaction rates and yields. organic-chemistry.org The catalysts function by increasing the electrophilicity of the enone (Michael acceptor) or the nucleophilicity of the amine (Michael donor).

Lewis Acid Catalysis: Lewis acids, such as TiCl₄, Sc(OTf)₃, or Cu(OTf)₂, activate the α,β-unsaturated ketone by coordinating to the carbonyl oxygen. This coordination withdraws electron density from the conjugated system, rendering the β-carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine. rsc.org

Organocatalysis: Chiral organocatalysts can activate the substrates through non-covalent interactions. For example, thiourea-based catalysts activate the enone through hydrogen bonding to the carbonyl oxygen, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone and enhances its reactivity. nih.gov Alternatively, in iminium catalysis, a chiral secondary amine catalyst reacts reversibly with the enone to form an iminium ion. This activation strategy is more common for α,β-unsaturated aldehydes but can be applied to ketones, enhancing their reactivity toward nucleophiles. nih.gov

Ionic Liquid Catalysis: In reactions mediated by ionic liquids, the mechanism can involve a synergistic effect of the cation and anion. scielo.br For instance, with DBU-based ionic liquids, the cation and anion are proposed to promote the addition by activating the nucleophile and facilitating proton transfer, while simultaneously stabilizing the transition state through hydrogen bonding interactions. scielo.br Computational and mass spectrometry studies have identified non-covalent complexes formed between the reactants and the ionic liquid, supporting this cooperative catalytic role. scielo.bracs.org The ionic liquid's cation can form a hydrogen bond with the carbonyl group of the enone, activating it, while the anion can deprotonate the amine, increasing its nucleophilicity. researchgate.net

Stereoselective Synthesis and Enantiomeric Control in Propan-1-one Derivatives

Achieving stereocontrol in the synthesis of β-aminoketones is of significant interest, as the resulting chiral compounds are valuable building blocks for pharmaceuticals. nih.gov Two primary strategies for achieving enantiomeric control are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

In the context of β-aminoketone synthesis, the auxiliary can be attached to the amine nucleophile. For example, naturally derived compounds like pseudoephedrine can be used. beilstein-journals.orgharvard.edu The synthesis sequence involves:

Attachment: The amine is first converted into a chiral amide by reacting it with a carboxylic acid derivative of the auxiliary.

Diastereoselective Conjugate Addition: The resulting chiral nucleophile is then reacted with the α,β-unsaturated ketone. The steric bulk and defined conformation of the auxiliary create a chiral environment that blocks one face of the nucleophile, forcing the enone to attack from the less hindered face. This results in the formation of one diastereomer in significant excess.

Removal: The chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched β-aminoketone. The auxiliary can often be recovered and reused. wikipedia.org

Other widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been successfully employed in a variety of asymmetric conjugate addition reactions. nih.gov

Asymmetric Catalysis in Aminoketone Synthesis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. mdpi.com This is achieved by the catalyst forming a transient, diastereomeric complex with the substrate(s), which lowers the activation energy for the formation of one enantiomer over the other. nih.gov

Organocatalysis: Chiral amines and their derivatives, particularly those based on proline and cinchona alkaloids, are powerful organocatalysts for the asymmetric aza-Michael reaction. nih.govnih.gov These catalysts can operate through several activation modes:

Hydrogen Bonding: Bifunctional catalysts, such as chiral thioureas or squaramides, possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site. researchgate.net The H-bond donor activates the enone, while the basic site activates the amine, bringing them together in a spatially defined, chiral arrangement. nih.gov

Iminium/Enamine Catalysis: Chiral secondary amines can react with enones to form enamines, which then act as nucleophiles. More commonly for enals, they can form iminium ions, which are more reactive Michael acceptors. nih.gov

Metal-Based Catalysis: Chiral complexes formed from a metal salt (e.g., Cu(II), Pd(II), Sc(III)) and a chiral ligand are also highly effective. nih.govbeilstein-journals.org The chiral ligand creates a defined stereochemical environment around the metal center. The enone coordinates to this chiral Lewis acidic metal complex, leading to a facial bias for the subsequent attack by the nitrogen nucleophile. nih.gov Phase-transfer catalysts derived from cinchona alkaloids have also been successfully employed to achieve high enantioselectivity in the synthesis of cyclic β-aminoketones. acs.org

| Catalyst Type | Example Catalyst | Michael Acceptor | Nucleophile | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Bifunctional Organocatalyst | Thiourea derivative | Cyclohexenone | Dibenzyl malonate | 95 | 94 |

| Organocatalyst | Diarylprolinol silyl ether | Chalcone | p-Anisidine | 85 | 90 |

| Metal Complex | Sc(OTf)3 / Chiral Ligand | Alkyl vinyl ketone | O-benzylhydroxylamine | 99 | 95 |

| Phase-Transfer Catalyst | Cinchona alkaloid derivative | Cyclopentenone | Carbamate | 96 | 98 |

Diastereoselective Synthesis of Pyrrolidine-Containing Structures

The stereochemical architecture of pharmacologically active molecules is a critical determinant of their biological activity and efficacy. For pyrrolidine-containing structures, the presence of multiple stereocenters necessitates synthetic strategies that can control the relative three-dimensional arrangement of substituents. Diastereoselective synthesis provides a powerful approach to access specific stereoisomers of complex pyrrolidine derivatives, which is essential for investigating structure-activity relationships and developing potent therapeutic agents. unipa.it Research has focused on various methodologies, including cycloaddition reactions and intramolecular cyclizations, to achieve high levels of diastereocontrol.

One prominent strategy for the diastereoselective construction of pyrrolidine rings is the [3+2] cycloaddition reaction involving azomethine ylides. chapman.edu These ylides, often generated in situ from the reaction of an α-amino acid with an aldehyde or ketone, serve as 1,3-dipoles that react with various dipolarophiles to form five-membered heterocyclic rings. A study detailed the regio- and diastereoselective synthesis of novel spiro-pyrrolidine and spiro-pyrrolizine derivatives through the reaction of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones as the dipolarophiles. chapman.edu The azomethine ylides were generated from isatin (B1672199) and amino acids such as N-methylglycine (sarcosine), phenylglycine, or proline. chapman.edu The reaction, conducted under reflux in methanol, proceeded efficiently to yield complex polycyclic structures with high diastereoselectivity. chapman.edu

The reaction involving proline as the amino acid led to the formation of spiro-pyrrolizine derivatives. The high degree of regio- and diastereoselectivity is a key feature of this multicomponent reaction, providing a direct route to structurally diverse and complex molecules. chapman.edu

| Product | Aryl Group (Ar) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 6a | Phenyl | 30 | 94 |

| 6b | 4-Methylphenyl | 30 | 92 |

| 6c | 4-Methoxyphenyl | 30 | 90 |

| 6d | 2-Chlorophenyl | 30 | 86 |

| 6e | 4-Chlorophenyl | 30 | 92 |

Another powerful method for achieving diastereoselectivity is through metal-promoted intramolecular cyclization. A copper(II)-promoted intramolecular aminooxygenation of alkenes has been developed for the synthesis of disubstituted pyrrolidines. nih.gov This methodology demonstrates excellent control over the stereochemical outcome, allowing for the selective formation of either cis- or trans-isomers with respect to the substituents at the 2- and 5-positions of the pyrrolidine ring. nih.gov

The diastereoselectivity of the reaction is highly dependent on the substitution pattern of the starting alkene substrate. For example, α-substituted 4-pentenyl sulfonamides undergo cyclization to afford 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1) and in excellent yields. nih.gov Conversely, γ-substituted substrates favor the formation of 2,3-trans-pyrrolidine adducts, albeit with more moderate selectivity. nih.gov This method's utility is highlighted by its ability to achieve high diastereoselectivity without the need for additional coordinating groups on the substrate, which is often a requirement in other methods. nih.gov

| Substrate R Group | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|

| n-Bu | >20:1 | 97 |

| Ph | >20:1 | 85 |

| Bn | >20:1 | 84 |

| CH₂OTBS | >20:1 | 76 |

Furthermore, highly functionalized pyrrolidine structures can be accessed through diastereoselective multicomponent reactions. A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the synthesis of substituted pyrrolidine-2,3-diones. nih.gov This sequence is noted for being highly diastereoselective and provides access to valuable heterocyclic scaffolds containing an all-carbon quaternary stereocenter, which are not easily accessible through other synthetic routes. nih.gov Such methods, which create significant molecular complexity in a single operation with high stereocontrol, are of great importance in synthetic and medicinal chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Assignments

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the chemical shifts of the various nuclei within the 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one molecule. These shifts are indicative of the electronic environment surrounding each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the phenyl ring, the propyl chain, and the pyrrolidine (B122466) ring. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region. The protons on the carbon adjacent to the carbonyl group and the nitrogen atom of the pyrrolidine ring also show characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around 194.7 ppm. mdpi.com The carbons of the phenyl ring, the propyl chain, and the pyrrolidine ring also resonate at distinct chemical shifts, allowing for their unambiguous assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-C1 | - | ~136 |

| Phenyl-C2/C6 | ~7.9-8.0 (m) | ~128 |

| Phenyl-C3/C5 | ~7.4-7.6 (m) | ~129 |

| Phenyl-C4 | ~7.5-7.6 (m) | ~133 |

| C=O | - | ~195-210 |

| CH₂ (adjacent to C=O) | ~3.2-3.4 (t) | ~35-45 |

| CH₂ (adjacent to N) | ~2.7-2.9 (t) | ~50-60 |

| Pyrrolidine-CH₂ (adjacent to N) | ~2.5-2.7 (m) | ~50-55 |

| Pyrrolidine-CH₂ (beta to N) | ~1.7-1.9 (m) | ~20-25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional NMR techniques are invaluable for confirming the structural assembly of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the propyl chain and within the pyrrolidine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the signals observed in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments establish long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the phenyl ring to the propyl chain via the carbonyl group, and the propyl chain to the pyrrolidine ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₃H₁₇NO), the calculated exact mass is 203.1310 g/mol . guidechem.comresearchgate.netscispace.com Experimental HRMS data that closely matches this theoretical value confirms the elemental composition of the molecule. mpg.de

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO |

| Calculated Exact Mass | 203.1310 g/mol |

| Monoisotopic Mass | 203.131014166 Da |

Data sourced from PubChem. nih.gov

Fragmentation Pattern Analysis in LC-MS and GC-MS

When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry can provide detailed structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization is characteristic of its structure.

In the mass spectrum of this compound, common fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govresearchgate.net Characteristic fragment ions often observed include those corresponding to the benzoyl group (m/z 105) and the pyrrolidinyl moiety. mdma.ch The study of these fragmentation patterns is crucial for the identification of this compound and its metabolites in various samples. ojp.gov

Infrared (IR) and Ultraviolet-Visible (UV-VIS) Spectroscopy for Functional Group Analysis

IR and UV-VIS spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration. mdpi.comresearchgate.net Other significant peaks correspond to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-N stretching of the pyrrolidine ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | ~1680 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2800-3000 |

| C-N Stretch (Amine) | ~1100-1300 |

Note: Values are approximate and can vary based on the sample preparation and instrument.

Ultraviolet-Visible (UV-VIS) Spectroscopy: The UV-VIS spectrum of this compound is characterized by absorptions in the ultraviolet region, primarily due to electronic transitions within the phenyl ring and the carbonyl group. The benzoyl chromophore is responsible for the main absorption bands.

X-ray Crystallography for Solid-State Structure Determination

Following an extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located. The determination of a crystal structure through X-ray crystallography is an experimental process that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Without this experimental data, a definitive analysis of the solid-state conformation, torsion angles, intermolecular interactions, and crystal packing for this exact molecule is not possible.

While crystallographic data exists for structurally related compounds, the strict focus of this article on this compound, as per the user's instructions, precludes the inclusion and discussion of data from these analogues. The unique combination of the phenyl ketone, the three-carbon chain, and the pyrrolidine ring in the target molecule will dictate its specific crystal packing and conformational preferences, which cannot be accurately inferred from other structures.

Therefore, the following subsections, which are standard components of a crystallographic analysis, remain hypothetical in the absence of experimental data for this compound.

Analysis of Molecular Conformations and Torsion Angles

A full analysis of molecular conformations and torsion angles requires the atomic coordinates derived from an X-ray crystal structure determination. This analysis would typically involve:

Identification of the Asymmetric Unit: Determining the number of molecules that constitute the unique repeating unit of the crystal lattice.

Conformation of the Pyrrolidine Ring: Analyzing the puckering of the five-membered pyrrolidine ring, which commonly adopts an envelope or twist conformation to minimize steric strain. Key parameters such as puckering amplitude and phase would be calculated.

Orientation of the Phenyl Group: Determining the rotational position of the phenyl ring relative to the propanone chain.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be derived from experimental data.

Table 1: Hypothetical Torsion Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| O1 | C1 | C2 | C3 | Data Unavailable |

| C6-C5 | C1 | C2 | C3 | Data Unavailable |

| C1 | C2 | C3 | N1 | Data Unavailable |

| C2 | C3 | N1 | C10 | Data Unavailable |

| C2 | C3 | N1 | C13 | Data Unavailable |

Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing reveals how individual molecules of this compound would assemble to form a stable, three-dimensional crystal lattice. This analysis is fundamental to understanding the physical properties of the solid material. Key aspects of this analysis would include:

Hydrogen Bonding: Identifying any classical or non-classical hydrogen bonds. In this molecule, the carbonyl oxygen atom could act as a hydrogen bond acceptor, and activated C-H bonds could act as donors, potentially forming C-H···O interactions.

π-Interactions: Investigating potential π-π stacking or C-H···π interactions involving the phenyl ring, which are common in aromatic compounds.

Without a determined crystal structure, a detailed description and visualization of the packing motifs, such as herringbone, layered, or other arrangements, cannot be provided. A representative table that would be populated with experimental data is shown below.

Table 2: Hypothetical Intermolecular Interactions in the Crystal of this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|---|---|

| C-H···O | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| C-H···π | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Should the crystal structure of this compound be determined and published in the future, this section could be fully developed with a detailed, data-driven analysis of its solid-state architecture.

Computational Chemistry and Molecular Modeling Studies of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

A thorough investigation using methods like Density Functional Theory (DFT) would elucidate the electronic properties of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one. This analysis would yield crucial reactivity descriptors, which are summarized in the hypothetical data table below. These descriptors help in predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | - | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | - | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity | - | Tendency to attract electrons. |

| Hardness | - | Resistance to change in electron distribution. |

| Softness | - | Reciprocal of hardness; indicates polarizability. |

| Dipole Moment | - | Measure of the overall polarity of the molecule. |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

The flexibility of the propanone linker and the pyrrolidine (B122466) ring in this compound allows it to adopt various three-dimensional arrangements, or conformations. A systematic conformational analysis would identify the most stable (lowest energy) conformations and map the energy landscape of the molecule. This is crucial for understanding how the molecule might orient itself to interact with biological targets. The results would typically be presented as a potential energy surface, highlighting the energy barriers between different stable conformations.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand (the drug candidate) and its protein target.

In a hypothetical docking study of this compound against a relevant biological target, the analysis would identify the specific amino acid residues in the receptor's binding pocket that interact with the ligand. These interactions are fundamental to the molecule's biological activity. A summary of such potential interactions is presented in the table below.

| Interaction Type | Interacting Residue(s) | Ligand Moiety Involved |

| Hydrogen Bonding | - | Carbonyl oxygen, Pyrrolidine nitrogen |

| Hydrophobic Interactions | - | Phenyl ring, Pyrrolidine ring |

| Pi-Pi Stacking | - | Phenyl ring |

| Van der Waals Forces | - | Entire molecule |

Note: This table represents a hypothetical interaction profile and would be populated with specific receptor data from a molecular docking simulation.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecule and its interactions over time, offering insights that are not available from static models. An MD simulation of this compound, either in a solvent or bound to a receptor, would reveal its flexibility, conformational changes, and the stability of its interactions. Key parameters analyzed during an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Prediction of Bioavailability and Drug-Likeness Parameters

In the realm of contemporary drug discovery and development, in silico computational methodologies are indispensable for the preliminary assessment of a compound's pharmacokinetic profile and its viability as a potential therapeutic agent. These predictive models allow for the early-stage evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its adherence to established criteria for drug-likeness. Such computational screening is crucial for identifying candidates with a higher probability of success in later-stage clinical trials, thereby optimizing the efficiency and cost-effectiveness of the research and development pipeline.

Physicochemical Properties and Lipophilicity

The fundamental physicochemical characteristics of a molecule, such as its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity, are critical determinants of its pharmacokinetic behavior. The predicted physicochemical properties of this compound are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 20.3 Ų |

The lipophilicity of a compound, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a key factor influencing its absorption and distribution. Various computational models are employed to predict this value, each with its own algorithm. The predicted Log P values for this compound are presented in the following table.

| Model | Predicted Log P |

| iLOGP | 2.17 |

| XLOGP3 | 2.04 |

| WLOGP | 1.96 |

| MLOGP | 1.63 |

| Silicos-IT | 2.44 |

| Consensus Log P | 2.05 |

Water Solubility and Pharmacokinetics

The aqueous solubility of a drug candidate is a critical parameter for its absorption and formulation. The predicted water solubility of this compound has been estimated using several models.

| Model | Predicted Log S | Solubility (mg/mL) | Qualitative Solubility |

| ESOL | -2.69 | 1.08e+00 | Soluble |

| Ali | -3.32 | 3.56e-01 | Moderately soluble |

| SILICOS-IT | -3.11 | 5.82e-01 | Moderately soluble |

In terms of pharmacokinetics, computational models predict a high level of gastrointestinal (GI) absorption for this compound. However, it is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit the bioavailability of certain drugs. The compound is also predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

| Pharmacokinetic Parameter | Prediction |

| GI Absorption | High |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

Drug-Likeness Evaluation

The "drug-likeness" of a molecule is a qualitative concept used to assess its suitability for development as an oral drug. This is often evaluated using rule-based filters, such as Lipinski's Rule of Five. wikipedia.orgtiu.edu.iq A compound is generally considered to have good oral bioavailability if it does not violate more than one of these rules. wikipedia.org The performance of this compound against these criteria is detailed below.

| Rule | Parameter | Value | Compliance |

| Lipinski | Molecular Weight | < 500 | Yes |

| Log P | < 5 | Yes | |

| H-bond Donors | < 5 | Yes | |

| H-bond Acceptors | < 10 | Yes | |

| Ghose | Molecular Weight | 160-480 | Yes |

| Log P | -0.4 to 5.6 | Yes | |

| Molar Refractivity | 40-130 | Yes | |

| Number of Atoms | 20-70 | Yes | |

| Veber | Rotatable Bonds | ≤ 10 | Yes |

| TPSA | ≤ 140 Ų | Yes | |

| Egan | Log P | < 5.88 | Yes |

| TPSA | < 131.6 Ų | Yes | |

| Muegge | Molecular Weight | 200-600 | Yes |

| Log P | -2 to 5 | Yes | |

| TPSA | < 150 Ų | Yes | |

| Number of Rings | < 7 | Yes | |

| Number of Carbons | > 4 | Yes | |

| Number of Heteroatoms | > 1 | Yes | |

| Rotatable Bonds | < 15 | Yes | |

| H-bond Acceptors | < 10 | Yes | |

| H-bond Donors | < 5 | Yes |

Based on this comprehensive in silico analysis, this compound exhibits a favorable profile for oral bioavailability and drug-likeness. It adheres to all the criteria of Lipinski's Rule of Five and other commonly used filters, suggesting good potential for oral absorption and distribution. The predicted high gastrointestinal absorption further supports this assessment. However, its predicted inhibition of multiple CYP450 enzymes indicates a potential for drug-drug interactions, a factor that would require careful consideration in any future development.

Structure Activity Relationship Sar Studies of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One Analogues

Impact of Substitutions on the Phenyl Ring

Alterations to the phenyl ring of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one analogues have been shown to modulate their potency and selectivity for various biological targets.

Halogenation Effects on Biological Activity

The introduction of halogen atoms to the phenyl ring can have a profound effect on the biological activity of this compound analogues. For instance, the presence of a 3,4-dichloro substitution on the phenyl ring of a related analogue, 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, results in a potent inhibitor of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov This suggests that electron-withdrawing groups at these positions can enhance activity at these specific monoamine transporters.

Studies on a broader range of substituted cathinones have also indicated that halogenation influences their interaction with monoamine transporters. For example, 3-fluoro-, 4-bromo-, and 4-chloro-methcathinone have been identified as substrates for dopamine, serotonin (B10506), and norepinephrine transporters. nih.gov While not direct analogues of this compound, these findings highlight the general importance of halogenation in modulating the activity of phenylalkylamine scaffolds.

The following table summarizes the impact of halogenation on the biological activity of selected this compound analogues and related compounds:

| Compound/Substitution | Biological Target(s) | Observed Effect |

| 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | DAT, NET | Potent inhibitor nih.gov |

| 3-Fluoro-methcathinone | DAT, SERT, NET | Substrate nih.gov |

| 4-Bromo-methcathinone | DAT, SERT, NET | Substrate nih.gov |

| 4-Chloro-methcathinone | DAT, SERT, NET | Substrate nih.gov |

Alkyl and Alkoxy Substituent Variations

The addition of alkyl and alkoxy groups to the phenyl ring of this compound and its analogues has been explored to determine the impact on their biological activity. Research has shown that a 4-methyl group added to this compound (forming 4-methyl-α-pyrrolidinopropiophenone) has no significant effect on its affinity or potency at the dopamine transporter (DAT). nih.gov

In contrast, the introduction of a 4-methoxy group to a related analogue, α-pyrrolidinovalerophenone (α-PVP), resulted in a 6- to 10-fold decrease in both affinity and potency at the DAT. nih.gov The addition of a 3,4-methylenedioxy moiety to the phenyl ring of this compound, creating 3,4-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), did not alter its affinity or potency. nih.gov However, for analogues with a longer α-carbon chain, such as α-pyrrolidinobutiophenone (α-PBP), the addition of a 3,4-methylenedioxy group increased affinity but had little effect on potency. nih.gov

The table below details the effects of various alkyl and alkoxy substitutions on the phenyl ring of this compound analogues:

| Compound/Substitution | Biological Target | Observed Effect |

| 4-Methyl-α-pyrrolidinopropiophenone | DAT | No effect on affinity or potency nih.gov |

| 4-Methoxy-α-pyrrolidinovalerophenone | DAT | 6- to 10-fold decrease in affinity and potency nih.gov |

| 3,4-Methylenedioxy-α-pyrrolidinopropiophenone | DAT | No change in affinity or potency nih.gov |

| 3,4-Methylenedioxy-α-pyrrolidinobutiophenone | DAT | Increased affinity, little effect on potency nih.gov |

Modifications of the Pyrrolidine (B122466) Moiety

Changes to the pyrrolidine ring of this compound analogues are another critical area of SAR studies, with variations in ring size, substitutions within the ring, and N-substitution patterns all influencing biological outcomes.

Ring Size Variations (e.g., Piperidine (B6355638) Analogues)

The size of the nitrogen-containing ring plays a crucial role in the biological activity of this class of compounds. Studies on pyrovalerone analogues, which share the same core structure but with a longer alkyl chain, have shown that increasing the ring size from a five-membered pyrrolidine to a six-membered piperidine ring leads to a substantial loss in binding potency at monoamine transporters. nih.gov

Further research on conformationally restricted analogues of a muscarinic agent also demonstrated that expanding the pyrrolidine ring to a six-membered (piperidine) or seven-membered (azepane) ring preserved affinity but abolished efficacy. nih.gov This suggests that the specific conformation and steric bulk of the pyrrolidine ring are critical for optimal interaction with the target receptors.

The following table illustrates the impact of ring size variation on the biological activity of this compound analogues and related compounds:

| Ring Moiety | Biological Target(s) | Observed Effect |

| Pyrrolidine | Monoamine Transporters | Optimal for potency nih.gov |

| Piperidine | Monoamine Transporters | Substantial loss of potency nih.gov |

| Azepane | Muscarinic Receptors | Preserved affinity, abolished efficacy nih.gov |

Linker Chain Modifications and Their Influence on Activity

Systematic modifications of the alkyl chain length in α-pyrrolidinophenones, a class of compounds that includes this compound, have shown that the length of this chain is a key determinant of potency. For instance, studies on the inhibition of dopamine uptake have indicated that variations in the number of carbon atoms in the linker can lead to substantial changes in inhibitory activity. While specific data for direct analogues of this compound with systematically varied linker lengths are not extensively published in readily available literature, broader studies on cathinone (B1664624) derivatives suggest that an optimal linker length exists for maximal activity. Deviations from this optimal length, either by shortening or lengthening the chain, can lead to a decrease in potency due to suboptimal positioning of the key pharmacophoric elements within the target's binding site.

In a related series of phenylpropanoic acid derivatives, the replacement of a flexible propylene (B89431) linker with other moieties such as acetylene, ethylene, or nitrogen-derived linkers was found to significantly affect their activity as PPARα/γ dual agonists. nih.gov This highlights the importance of the linker's rigidity and electronic properties, in addition to its length. For example, introducing a more rigid linker could restrict the conformational flexibility of the molecule, potentially locking it into a more or less favorable binding conformation.

The following table illustrates hypothetical variations in the linker chain and their potential impact on activity, based on general SAR principles for related compounds.

| Linker Modification | Description of Change | Anticipated Impact on Activity |

|---|---|---|

| Shortening the Chain (e.g., ethyl) | Reduces the distance between the phenyl and pyrrolidine rings. | Likely to decrease activity due to improper spacing of key binding groups. |

| Lengthening the Chain (e.g., butyl) | Increases the distance between the phenyl and pyrrolidine rings. | May decrease or alter activity by disrupting the optimal binding conformation. |

| Introducing Rigidity (e.g., cyclopropyl) | Restricts the conformational flexibility of the linker. | Could either increase or decrease activity depending on the preferred binding conformation. |

| Incorporating Heteroatoms (e.g., ether linkage) | Alters the electronic properties and hydrogen bonding potential of the linker. | May lead to new interactions with the target, potentially altering activity and selectivity. |

Stereochemical Implications in SAR

The presence of a chiral center at the α-carbon (the carbon adjacent to the carbonyl group) in many analogues of this compound introduces the possibility of stereoisomerism, which can have profound effects on their biological activity. Biological systems are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

For cathinone derivatives, it has been established that the stereochemistry at the α-carbon significantly influences their potency and selectivity as monoamine transporter inhibitors. In many cases, one enantiomer is significantly more active than the other. For example, in a study of propafenone-type modulators of multidrug resistance, the (R)-configured isomers were found to be approximately twice as active as the (S)-isomers. nih.gov Similarly, for the calcium antagonist benidipine, the (+)-alpha isomer, with an (S,S) configuration, was 30 to 100 times more potent than the (-)-alpha isomer. nih.gov

While specific studies on the stereoisomers of this compound itself are not widely reported, the general principle of stereoselectivity in the broader class of cathinone derivatives is well-documented. The differential activity between stereoisomers is attributed to the specific three-dimensional arrangement of substituents, which allows for a more favorable interaction of one enantiomer with the chiral binding site of the target protein.

The table below summarizes the expected differences in activity between enantiomers of a hypothetical chiral analogue of this compound.

| Stereoisomer | Description | Expected Biological Activity |

|---|---|---|

| (R)-enantiomer | One of the two mirror-image forms of the chiral compound. | May exhibit higher or lower potency and/or a different selectivity profile compared to the (S)-enantiomer. |

| (S)-enantiomer | The other mirror-image form of the chiral compound. | Typically shows a different level of activity from the (R)-enantiomer due to differential binding at the chiral target site. |

| Racemic Mixture | A 1:1 mixture of the (R)- and (S)-enantiomers. | The observed activity will be a composite of the activities of the two individual enantiomers. |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of this compound, which often act as monoamine transporter inhibitors, a pharmacophore model would typically include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a positively ionizable group (the nitrogen in the pyrrolidine ring) arranged in a specific spatial orientation.

The development of a pharmacophore model for this class of compounds would involve the following steps:

Selection of a training set: A group of structurally diverse analogues with known biological activities is chosen.

Conformational analysis: The possible three-dimensional structures of each molecule in the training set are generated.

Feature identification: Common chemical features that are essential for activity are identified.

Pharmacophore generation and validation: A 3D model representing the spatial arrangement of these features is created and then validated by its ability to distinguish between active and inactive compounds in a test set.

A validated pharmacophore model can then be used for ligand-based drug design in several ways:

Virtual screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active.

Lead optimization: The model can guide the modification of existing compounds to improve their activity and selectivity by ensuring that new designs retain the key pharmacophoric elements.

3D-QSAR (Quantitative Structure-Activity Relationship): The pharmacophore model can be used to align molecules for 3D-QSAR studies, which aim to correlate the 3D properties of molecules with their biological activity.

For cathinone-based monoamine transporter inhibitors, a typical pharmacophore might consist of an aromatic ring, a hydrophobic group, and a hydrogen bond acceptor, all positioned at specific distances from each other. nih.gov The development of such models is crucial for the rational design of new and more effective therapeutic agents.

Analytical Method Development for Detection and Quantification of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one from other substances in a sample, which is a critical step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cathinones. nih.gov It offers high separation efficiency and provides structural information, which is essential for the identification of NPS. dntb.gov.ua For the analysis of this compound, a typical GC-MS method would involve a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polar column) coupled to a mass spectrometer. researchgate.net The mass spectrometer is used to detect the characteristic mass spectrum of the compound after electron ionization, allowing for its identification. researchgate.net

Table 1: Illustrative GC-MS Parameters for Synthetic Cathinone (B1664624) Analysis

| Parameter | Typical Setting |

| Column | Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 100-150°C, ramped to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an increasingly important tool for the analysis of NPS, including synthetic cathinones. dntb.gov.ua It is particularly suitable for the analysis of thermolabile or polar compounds that are not easily analyzed by GC-MS. researchgate.net LC-MS methods for cathinone analysis typically employ a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The mass spectrometer, often a tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS), provides high sensitivity and selectivity for the detection of this compound and its metabolites in complex matrices like blood and urine. nih.govojp.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the determination of the purity and for the quantification of this compound. europeanreview.orgresearchgate.net These methods, often coupled with UV or photodiode array (PDA) detectors, can provide accurate quantitative results. nih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. europeanreview.orgeuropeanreview.org

Table 2: Example HPLC/UPLC Conditions for Cathinone Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 or Phenyl-Hexyl column |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | UV/PDA, MS, or MS/MS |

Note: Method conditions need to be optimized for the specific compound and matrix.

Spectroscopic Detection Methods in Complex Samples

While chromatographic techniques are essential for separation, spectroscopic methods provide crucial information for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of synthetic cathinones. mdpi.com ¹H and ¹³C NMR spectra can provide detailed information about the molecular structure of this compound, confirming the presence of the phenyl group, the pyrrolidine (B122466) ring, and the propanone backbone. mdpi.comresearchgate.net

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic absorption band for the carbonyl (C=O) group of the ketone. mdpi.com

Method Validation Parameters (Specificity, Sensitivity, Accuracy, Precision)

The validation of analytical methods is critical to ensure the reliability of the results. frontiersin.orgresearchgate.net For the analysis of this compound, method validation should be performed according to international guidelines and should include the following parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Sensitivity: This is typically determined by the limit of detection (LOD) and the limit of quantification (LOQ). nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Table 3: Typical Method Validation Acceptance Criteria for NPS Analysis

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% bias) | Within ±15% (±20% at LOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

Source: Adapted from general guidelines for bioanalytical method validation. frontiersin.orgresearchgate.net

Challenges in Reference Standard Availability for Analogues

A significant challenge in the analysis of this compound and its analogues is the availability of certified reference materials. service.gov.ukunodc.orgresearchgate.net The rapid emergence of new cathinone derivatives makes it difficult for manufacturers to produce and supply reference standards in a timely manner. service.gov.ukunodc.org This lack of reference materials complicates the identification and quantification of these compounds, as they are essential for method development, validation, and routine quality control. cerilliant.com Laboratories often have to rely on in-house synthesis and characterization of reference materials, which can be a time-consuming and resource-intensive process. researchgate.net

Future Directions and Emerging Research Avenues for 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One

Design and Synthesis of Highly Selective Analogues

The development of analogues with high selectivity for specific biological targets is a primary goal in medicinal chemistry to enhance therapeutic efficacy while minimizing off-target effects. For the 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one scaffold, future design strategies will likely focus on systematic modifications of its core components.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring can significantly alter the electronic and steric properties of the molecule. This can influence receptor binding affinity and selectivity. For instance, research on pyrovalerone analogues, which share the phenyl-pyrrolidinyl-keto structure, has shown that substitutions on the phenyl ring, such as dichlorination, can yield potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine ring is a key feature that contributes to the molecule's three-dimensional shape and basicity. researchgate.net Altering this ring, for example, by introducing substituents or exploring different ring sizes (e.g., piperidine), can fine-tune the compound's interaction with target proteins.

Alkyl Chain Modification: The length and rigidity of the propanone linker can also be adjusted. Shortening, lengthening, or introducing conformational constraints to this chain can optimize the spatial orientation of the phenyl and pyrrolidine moieties, leading to improved binding at the target site.

The synthesis of these new analogues often involves established chemical reactions. For example, the Mannich reaction, involving a ketone, an amine, and formaldehyde, is a common method for producing related β-aminoketones. More advanced synthetic strategies, including microwave-assisted synthesis, have been employed for creating related structures like benzofuran-2-carboxamides, which can accelerate the discovery of novel selective ligands. nih.gov

| Analogue Class | Structural Modification | Potential Target Selectivity | Reference |

| Pyrovalerone Analogues | Substitution on the phenyl ring (e.g., 3,4-dichloro) | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | nih.gov |

| 1,3-diphenyl-3-(phenylamino)propan-1-ones | Varies | Cyclooxygenase-2 (COX-2) | researchgate.net |

| Benzofuran-2-carboxamides | N-alkylation with piperidine (B6355638) side chain | Sigma receptors | nih.gov |

Advanced Computational Approaches for Predictive Modeling

To streamline the drug discovery process and reduce reliance on expensive and time-consuming laboratory screening, advanced computational methods are becoming indispensable. For this compound and its future analogues, these approaches can provide crucial insights.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, docking studies performed on a novel phenylpyrrolidine derivative suggested its potential as a positive allosteric modulator of the AMPA receptor. mdpi.com Similarly, molecular modeling of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives helped elucidate their interaction with the COX-2 active site. researchgate.net These studies can guide the design of new analogues with enhanced binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of known analogues, QSAR can predict the activity of newly designed, unsynthesized compounds, helping to prioritize which candidates to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic understanding of the binding stability and the conformational changes that occur upon binding. mdpi.com

These in silico tools allow researchers to build predictive models for not only efficacy but also for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enabling a more rational design of drug candidates.

Exploration of Novel Therapeutic Applications

The structural motif of this compound is found in compounds with a wide range of biological activities, suggesting that its analogues could be explored for various therapeutic applications.

Central Nervous System (CNS) Disorders: Given that related compounds like pyrovalerone analogues act as monoamine uptake inhibitors, there is potential for developing new treatments for conditions such as depression, ADHD, and narcolepsy. nih.gov Furthermore, the discovery of a phenylpyrrolidine derivative with cognitive-enhancing effects in an animal model of ischemic stroke points towards potential applications in neurodegenerative disorders and brain injury recovery. mdpi.com

Oncology: The propanone scaffold is present in compounds that have been investigated for anticancer properties. For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7). nih.gov This suggests that analogues of this compound could be developed as novel cytotoxic agents.

Infectious Diseases: Research into 1-aryl-3-substituted propanol (B110389) derivatives has revealed promising antimalarial activity against P. falciparum. nih.gov This opens an avenue for exploring the this compound scaffold for the development of new anti-infective agents.

Inflammatory Conditions: The identification of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives as selective COX-2 inhibitors highlights the potential for this chemical class in developing anti-inflammatory drugs. researchgate.net

Development of Green Chemistry Protocols for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable methods for synthesizing this compound and its derivatives.

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.